1,1,1-Trifluoro-2-propanethiol
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Overview
Description
1,1,1-Trifluoro-2-propanethiol is an organofluorine compound characterized by the presence of three fluorine atoms attached to a carbon atom, along with a thiol group (-SH) attached to the second carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1,1-Trifluoro-2-propanethiol can be synthesized through several methods. One common approach involves the reaction of 1,1,1-trifluoro-2-propanol with hydrogen sulfide in the presence of a catalyst. The reaction typically occurs under mild conditions, with the catalyst facilitating the substitution of the hydroxyl group with a thiol group.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to remove any impurities and obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 1,1,1-Trifluoro-2-propanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium hydride or sodium methoxide are often employed.
Major Products Formed:
Oxidation: Disulfides or sulfonic acids.
Reduction: Hydrocarbons.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,1,1-Trifluoro-2-propanethiol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organofluorine compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying thiol-related biological processes.
Medicine: Explored for its potential therapeutic applications, particularly in the development of novel drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,1,1-trifluoro-2-propanethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. The fluorine atoms contribute to the compound’s stability and reactivity, influencing its interactions with other molecules.
Comparison with Similar Compounds
1,1,1-Trifluoro-2-propanol: Similar structure but with a hydroxyl group instead of a thiol group.
1,1,1-Trifluoroethanol: A simpler structure with only two carbon atoms and a hydroxyl group.
Uniqueness: 1,1,1-Trifluoro-2-propanethiol is unique due to the presence of both fluorine atoms and a thiol group, which imparts distinct chemical properties and reactivity. This combination makes it particularly valuable in applications requiring specific interactions with biological molecules or in the synthesis of specialized materials.
Properties
IUPAC Name |
1,1,1-trifluoropropane-2-thiol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5F3S/c1-2(7)3(4,5)6/h2,7H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJOUOGWTVBKKOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(F)(F)F)S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5F3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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